Fmoc-N-(2,4,6-triméthoxybenzyl)-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

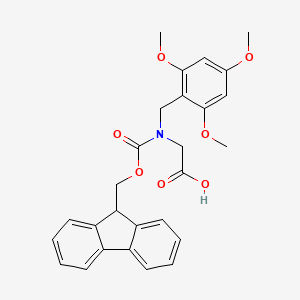

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is used in solid-phase peptide synthesis (SPPS) to construct peptides with high precision and efficiency .

Biology

In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .

Medicine

In medicine, peptides synthesized using Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine are explored for therapeutic applications, including cancer treatment and vaccine development .

Industry

In the industrial sector, it is used in the production of peptide-based materials and nanostructures for various applications, including drug delivery systems .

Mécanisme D'action

Target of Action

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.

Pharmacokinetics

Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .

Result of Action

The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .

Action Environment

The action of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:

Protection of the Glycine Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the 2,4,6-Trimethoxybenzyl Group: The protected glycine is then reacted with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine to introduce the trimethoxybenzyl group.

Industrial Production Methods

Industrial production of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2,4,6-trimethoxybenzyl group can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for trimethoxybenzyl removal.

Coupling: HBTU, DIC, or EDC in the presence of bases like DIPEA.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine serves as a building block .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-asparagine

- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-glutamine

Uniqueness

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and efficient peptide synthesis .

Activité Biologique

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-TmbGly) is a modified amino acid that has gained attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4,6-trimethoxybenzyl side chain, which contribute to its stability and functionality in biological applications.

- Chemical Formula : C27H27NO7

- Molecular Weight : 477.51 g/mol

- CAS Number : 166881-43-2

- Solubility : Moderately soluble in water (0.00357 mg/ml) .

Antibacterial Properties

Fmoc-TmbGly has been evaluated for its antibacterial properties. In studies involving various Gram-positive bacteria, it was found to exhibit significant antibacterial activity. The minimum inhibitory concentrations (MIC) against selected strains were measured, indicating that the compound can effectively inhibit bacterial growth. For instance:

| Bacterial Strain | MIC (nM) |

|---|---|

| Streptococcus pyogenes | 33 |

| Enterococcus faecalis | 270 |

| Streptococcus pneumoniae | 8.3 |

| Streptococcus agalactiae | 1100 |

| Listeria monocytogenes | 4300 |

These results suggest that Fmoc-TmbGly could be a promising candidate for developing new antibacterial agents, particularly against strains like S. pneumoniae and S. pyogenes, which demonstrated higher susceptibility .

Cytotoxicity

The cytotoxic effects of Fmoc-TmbGly were assessed using cell viability assays on various cell lines, including P388 murine leukemia cells. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations. This property may be beneficial for therapeutic applications targeting cancer cells or other rapidly dividing cells .

Ion Transport Activity

The ability of Fmoc-TmbGly to facilitate ion transport across lipid bilayers was investigated as part of its mechanism of action. Preliminary results indicated that the compound could enhance H+/Na+ transport activity, which is crucial for maintaining cellular homeostasis and could contribute to its antibacterial effects .

Case Studies

- Peptide Synthesis : Fmoc-TmbGly has been utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides. Its protective groups prevent aggregation during synthesis and enhance cyclization efficiency, making it a valuable component in peptide chemistry .

- Drug Development : Research into the modification of natural products using Fmoc-TmbGly has shown potential in creating analogues with altered biological activities. For example, derivatives of gramicidin A were synthesized using Fmoc-based strategies, demonstrating how modifications can lead to improved therapeutic profiles .

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVZMBKOCDKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-43-2 |

Source

|

| Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.